N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a pyridin-3-yl group at position 5, a 4-fluoro-3-methylphenyl group at position 1, and a 2,5-dimethoxyphenylmethyl carboxamide moiety at position 2. Its structural complexity arises from the strategic placement of electron-withdrawing (fluoro, triazole) and electron-donating (methoxy, methyl) groups, which influence its physicochemical and binding properties.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3/c1-15-11-18(6-8-20(15)25)30-23(16-5-4-10-26-13-16)22(28-29-30)24(31)27-14-17-12-19(32-2)7-9-21(17)33-3/h4-13H,14H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMDUUJVTUYECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=CC(=C3)OC)OC)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a click chemistry reaction between an azide and an alkyne
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole-Carboxamide Derivatives
Comparison with Pyrazole-Based Analogues
Pyrazole derivatives, such as those reported in and , exhibit distinct heterocyclic cores but share functional group similarities:
- Electrophilic Fluorine : The 4-fluorophenyl group in pyrazole derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ) mirrors the fluorinated aryl group in the target compound, suggesting shared electronic profiles for receptor interactions.
- Biological Relevance : Pyrazole-3-carboxamide derivatives (e.g., compound 4h in ) incorporate sulfonamide and p-fluorophenyl groups, highlighting the pharmacophoric importance of fluorine and aryl moieties in bioactivity.
Table 2: Fluorinated Aryl Heterocycles in Related Compounds
| Compound Class | Core Structure | Fluorinated Substituent | Key Functional Groups | Biological Activity | Reference |
|---|---|---|---|---|---|
| Target Compound | 1,2,3-triazole | 4-fluoro-3-methylphenyl | Pyridinyl, dimethoxyphenyl | Undisclosed (structural focus) | - |
| Pyrazole Derivatives | Pyrazole | 4-fluorophenyl | Carbaldehyde, sulfonamide | Anticancer, antimicrobial |
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